Cas no 2274-66-0 (2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone)
2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 2,2,2',4'-Tetrachloroacetophenone
- Ethanone, 2,2-dichloro-1-(2,4-dichlorophenyl)-
- 2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone
- 2,2',4'-Tetrachloroacetophenone
- 2,4-Dichlorophenacylidene chloride
- 2,4-Dichlorophenacylidene dichloride
- 2274-66-0
- NSC-81222
- CHEMBL4283949
- Acetophenone,2,2',4'-tetrachloro-
- FT-0609021
- BS-25387
- NSC 81222
- Q27285304
- W-109766
- CAA27466
- Ethanone,2-dichloro-1-(2,4-dichlorophenyl)-
- O43MMI49GE
- MFCD00018859
- .ALPHA.,.ALPHA.,2',4'-TETRACHLOROACETOPHENONE
- NS00027254
- 2, 2-dichloro-1-(2, 4-dichlorophenyl)ethanone
- EINECS 218-890-6
- DTXSID9062300
- 2,2-Dichloro-1-(2,4-dichlorophenyl)ethan-1-one
- CS-0206599
- UNII-O43MMI49GE
- NSC81222
- AKOS022939727
- Acetophenone, 2,2,2',4'-tetrachloro-
- 2,2,2,4-TETRACHLOROACETOPHENONE
- LRXWJPURTZCTEH-UHFFFAOYSA-N
- Ethanone,2,2-dichloro-1-(2,4-dichlorophenyl)-
- DB-045980
- 2,2,2',4'-Tetrachloroacetophenone; 2,4-Dichlorophenacylidene Dichloride; NSC 81222; alpha,alpha,2',4'-Tetrachloroacetophenone;
-
- Inchi: 1S/C8H4Cl4O/c9-4-1-2-5(6(10)3-4)7(13)8(11)12/h1-3,8H
- InChI Key: LRXWJPURTZCTEH-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(C(Cl)Cl)=O)Cl
Computed Properties
- Exact Mass: 255.90200
- Monoisotopic Mass: 255.902
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 4.2
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Density: 1.535
- Boiling Point: 310 °C at 760 mmHg
- Flash Point: 130.2 °C
- Refractive Index: 1.577
- PSA: 17.07000
- LogP: 3.97980
2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D434125-250mg |
2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone |
2274-66-0 | 250mg |
$58.00 | 2023-05-18 | ||
| TRC | D434125-1g |
2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone |
2274-66-0 | 1g |
$ 138.00 | 2023-09-07 | ||
| TRC | D434125-5g |
2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone |
2274-66-0 | 5g |
$ 130.00 | 2022-06-05 | ||
| TRC | D434125-10g |
2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone |
2274-66-0 | 10g |
$ 241.00 | 2023-09-07 | ||
| TRC | D434125-5000mg |
2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone |
2274-66-0 | 5g |
$161.00 | 2023-05-18 | ||
| A2B Chem LLC | AD57402-1g |
2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone |
2274-66-0 | 95% | 1g |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AD57402-5g |
2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone |
2274-66-0 | 95% | 5g |
$402.00 | 2024-04-20 | |
| A2B Chem LLC | AD57402-25g |
2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone |
2274-66-0 | 95% | 25g |
$1316.00 | 2024-04-20 | |
| abcr | AB234608-1g |
2,2,2',4'-Tetrachloroacetophenone, 95%; . |
2274-66-0 | 95% | 1g |
€297.00 | 2024-04-18 | |
| abcr | AB234608-5g |
2,2,2',4'-Tetrachloroacetophenone, 95%; . |
2274-66-0 | 95% | 5g |
€807.00 | 2024-04-18 |
2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone Suppliers
2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone
2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone (CAS No. 2274-66-0): An Overview
2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone (CAS No. 2274-66-0) is a chlorinated aromatic ketone that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound is characterized by its unique structural features, which include two dichloromethyl groups and a dichlorophenyl moiety. These characteristics make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The chemical structure of 2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone consists of a ketone functional group attached to a dichlorophenyl ring and two dichloromethyl groups. This arrangement imparts the compound with high reactivity and stability, making it suitable for a wide range of synthetic transformations. The presence of multiple chlorine atoms also enhances its lipophilicity, which is crucial for its potential applications in drug design and development.
Recent studies have highlighted the importance of 2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone in the synthesis of novel pharmaceuticals. For instance, researchers at the University of California have utilized this compound as a key intermediate in the development of new antifungal agents. The high reactivity of the ketone group allows for efficient derivatization, leading to compounds with enhanced biological activity and reduced toxicity.
In addition to its role in pharmaceutical research, 2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone has also been explored for its potential in agrochemical applications. A study published in the Journal of Agricultural and Food Chemistry demonstrated that derivatives of this compound exhibit potent herbicidal activity against several weed species. The high lipophilicity and stability of the compound contribute to its effectiveness in these applications.
The synthesis of 2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone can be achieved through various routes. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with dichloromethyl magnesium chloride in anhydrous ether. This reaction proceeds via a Grignard reaction mechanism, yielding the desired product with high purity and yield. Alternative synthetic pathways have also been developed to improve efficiency and reduce environmental impact.
The physical properties of 2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone are well-documented. It is a white crystalline solid with a melting point ranging from 55 to 57°C. The compound is insoluble in water but exhibits good solubility in organic solvents such as ethanol and acetone. These properties make it easy to handle and process in laboratory settings.
In terms of safety and handling, it is important to note that while 2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone is not classified as a hazardous chemical under current regulations, proper precautions should be taken during handling to avoid skin contact and inhalation. Personal protective equipment such as gloves and safety goggles should be used when working with this compound.
The environmental impact of 2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone has also been studied. Research indicates that while it does not pose significant environmental risks when used responsibly, proper disposal methods should be followed to prevent contamination of water bodies and soil. Green chemistry principles are increasingly being applied to the synthesis and use of this compound to minimize its ecological footprint.
In conclusion, 2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone (CAS No. 2274-66-0) is a versatile chlorinated aromatic ketone with significant applications in pharmaceutical research and agrochemical development. Its unique structural features and favorable physical properties make it an important intermediate in various synthetic processes. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the chemical industry.
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